2,4-Dichloro-6-phenyliminomethyl-phenol
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Overview
Description
2,4-Dichloro-6-phenyliminomethyl-phenol is a chemical compound with the molecular formula C13H9Cl2NO It is known for its unique structure, which includes two chlorine atoms, a phenyl group, and an iminomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenyliminomethyl-phenol typically involves the reaction of 2,4-dichlorophenol with an appropriate imine precursor. One common method is the condensation reaction between 2,4-dichlorophenol and benzylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenyliminomethyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-phenyliminomethyl-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenyliminomethyl-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylphenol: Similar structure but with a methyl group instead of the iminomethyl group.
2,4-Dichlorophenol: Lacks the iminomethyl and phenyl groups.
2,4-Dichloro-6-(4-ethylphenyliminomethyl)-phenol: Similar structure with an ethyl group on the phenyl ring.
Uniqueness
2,4-Dichloro-6-phenyliminomethyl-phenol is unique due to the presence of both the iminomethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
161696-84-0 |
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Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,4-dichloro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |
InChI Key |
KPZGIZUDIQQRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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